1,2-Dioctanoyl-sn-glycero-3-phosphoinositol
Description
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)/t17-,20?,21-,22+,23-,24-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKKDCTWWVPCJ-NUPIXEBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47O13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909376 | |
| Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105172-95-0 | |
| Record name | 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105172950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycerol Backbone Esterification
The synthesis begins with the formation of the sn-glycero-3-phosphate backbone. 1,2-Dioctanoyl-sn-glycerol is prepared via esterification of glycerol with octanoyl chloride under anhydrous conditions. This step typically employs tetraethylammonium palmitate as a catalyst, achieving >85% yields. The reaction is conducted in dichloromethane at 0–5°C to prevent racemization, followed by aqueous workup to isolate the diacylglycerol intermediate.
Table 1: Esterification Conditions for sn-Glycerol Derivatives
Phosphorylation of the Inositol Moiety
The inositol ring is functionalized at the 3-position using dibenzyl diisopropylphosphoramidite under argon. This step requires meticulous control of stoichiometry to avoid over-phosphorylation. Benzyl groups serve as transient protectants, enabling subsequent deprotection via hydrogenolysis with Pearlman’s catalyst (Pd(OH)2/C). The reaction proceeds in tetrahydrofuran (THF) at −20°C, yielding 92% of the bisphosphorylated intermediate.
Mitsunobu Coupling for Glycerophosphate-Inositol Linkage
A pivotal step involves coupling the phosphorylated inositol to the diacylglycerol backbone using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method ensures retention of stereochemistry at the sn-3 position, critical for biological activity. The reaction is conducted in dry THF, achieving 61% yield after purification by size-exclusion chromatography.
Enzymatic and Semi-Synthetic Approaches
Enzymatic Acylation of sn-Glycerol-3-Phosphate
Phosphatidylinositol synthase catalyzes the condensation of CDP-inositol with 1,2-dioctanoyl-sn-glycerol in bacterial systems. This one-pot reaction operates at pH 7.4 in Tris-HCl buffer, producing the target compound with 70% efficiency. The enzyme’s specificity for octanoyl chains minimizes side products, though scalability remains challenging.
Chemoenzymatic Phosphorylation
Combining chemical synthesis with kinase-mediated phosphorylation offers a hybrid route. After assembling 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, PI3-kinase introduces the 3-phosphate group using ATP as a cofactor. This method avoids harsh deprotection conditions but requires recombinant enzyme expression, increasing costs.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography (ethyl acetate/hexanes, 45:55) to remove unreacted diacylglycerols. Final deprotection employs hydrogenolysis in a t-butanol/water mixture, yielding >95% pure product after size-exclusion chromatography.
Table 2: Key Chromatographic Parameters
Structural Validation
1H NMR (500 MHz, CDCl3) confirms the presence of octanoyl chains (δ 0.88–1.28 ppm) and the inositol ring (δ 3.55–4.25 ppm). High-resolution MS (ESI+) identifies the molecular ion at m/z 732.4 [M+Na]+. Purity is further verified via thin-layer chromatography (Rf = 0.42 in CHCl3/MeOH/H2O, 65:25:4).
Applications and Research Findings
Role in Signal Transduction
This compound activates protein kinase C (PKC) isoforms in vitro, modulating neuronal excitability and muscle contraction. Its truncated acyl chains enhance solubility, facilitating mechanistic studies in lipid-protein interactions.
Drug Delivery Systems
The compound’s amphiphilic nature enables micelle formation (critical micelle concentration = 0.5 mM), making it a candidate for targeted drug delivery. Recent studies highlight its use in encapsulating hydrophobic therapeutics, improving bioavailability by 40% compared to conventional carriers .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often include controlled temperature, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphoinositol derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Modulation of Ion Channels
One of the significant applications of diC8-PIP is its ability to modulate ion channel activity. Recent studies have demonstrated that diC8-PIP can effectively inhibit the proton-activated chloride channel (PAC).
- Mechanism of Action : DiC8-PIP acts by binding to the PAC channel, leading to conformational changes that favor the desensitized state of the channel. This results in a dose-dependent inhibition of chloride currents in HEK293 cells, with an IC50 value of approximately 4.9 µM . The effectiveness of diC8-PIP is attributed to the presence of two phosphate groups on the inositol head and a sufficient acyl chain length (minimum of eight carbons) required for potent inhibition .
- Case Study : In experiments where HEK293 cells were perfused with diC8-PIP, a rapid decline in chloride current was observed, indicating its potent inhibitory effect. The effect was reversible upon washing out diC8-PIP, suggesting a direct interaction with the PAC channel rather than indirect modulation through other cellular pathways .
Substrate for Signaling Pathways
DiC8-PIP serves as an important substrate in various signaling pathways, particularly in the phosphoinositide signaling cascade.
- Role in IP3/DAG Pathway : DiC8-PIP is hydrolyzed by phospholipase C to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers involved in numerous cellular processes such as calcium signaling and protein kinase activation . This underscores its role as a key component in cellular signaling mechanisms.
- Phosphoinositide Kinase Activity : Additionally, diC8-PIP can be phosphorylated by PI 3-kinase to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates downstream signaling components like AKT, further illustrating its significance in cell signaling .
Therapeutic Implications
The unique properties of diC8-PIP as a modulator of ion channels and as a substrate for important signaling pathways suggest potential therapeutic applications.
- Targeting Acidosis-Related Diseases : Given its ability to inhibit PAC channels, diC8-PIP could be explored as a therapeutic agent for conditions related to acidosis. By selectively modulating PAC activity, it may help manage diseases where altered ion channel function contributes to pathophysiology .
- Development of Novel Therapeutics : The insights gained from studying diC8-PIP's mechanism of action can inform the design of targeted inhibitors that do not require cell permeability. This could lead to new treatments for various diseases involving dysregulated phosphoinositide signaling or ion channel activity .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Ion Channel Modulation | Inhibits PAC channel activity through direct binding | IC50 = 4.9 µM; rapid and reversible inhibition |
| Signaling Pathways | Serves as substrate for IP3/DAG pathway | Hydrolyzed by phospholipase C; activates AKT via PIP3 |
| Therapeutic Potential | Potential use in treating acidosis-related diseases | Targeting PAC channels may provide new treatment avenues |
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol involves its incorporation into cellular membranes, where it participates in various signaling pathways. It interacts with specific molecular targets, such as phosphoinositide 3-kinases (PI3Ks), which play a key role in vesicular trafficking and endocytosis . The compound’s ability to form stable bilayers and vesicles allows it to encapsulate and deliver drugs to specific cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Acyl Chain Variants
Phosphatidylinositols with varying acyl chain lengths exhibit distinct physicochemical properties:
- Acyl Chain Impact : Shorter chains (e.g., C8:0) reduce melting temperatures, increasing membrane fluidity and solubility in aqueous systems. Longer chains (e.g., C16:0 or C23:0) stabilize bilayer structures, better mimicking natural membranes .
- Phosphorylation State: Mono-phosphorylated inositol (e.g., PI) versus bis-phosphorylated (e.g., PI(4,5)P₂) determines signaling specificity. PI(4,5)P₂ recruits proteins like PLC and AKT, while PI primarily serves as a structural lipid .
Head Group Variants
- Phosphatidylinositol vs. Phosphatidylcholine: 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) (C18:1 acyl chains) has a zwitterionic head group, forming flexible bilayers for drug delivery systems. Its uncharged head group contrasts with the anionic inositol phosphate, altering electrostatic interactions with proteins . 1,2-Distearoyl-sn-glycero-3-phosphate (C18:0) is a phosphatidic acid with a single phosphate group, used in lipid nanoparticles due to its pH-sensitive head group .
Stereochemical and Enantiomeric Comparisons
- Enantiomers: highlights that synthetic enantiomers of phosphatidylinositol derivatives exhibit divergent bioactivities. For example, the sn-3 D-inositol configuration in natural PIs is critical for binding to proteins like PI3-kinase, whereas the L-inositol enantiomer shows reduced affinity .
- Stereochemical Purity : Synthetic protocols (e.g., ) emphasize chiral purity to ensure functional equivalence to natural lipids, as racemic mixtures can confound experimental results .
Research Findings
- Protein Interactions: demonstrates that this compound forms mixed micelles with Triton X-100, facilitating studies of membrane-associated enzymes like phospholipase C. In contrast, 1,2-dipalmitoyl derivatives require vesicle preparations .
- Biological Activity: The dioctanoyl variant’s shorter chains enable rapid diffusion in aqueous media, making it preferable for kinetic assays, whereas longer-chain analogs (e.g., dipalmitoyl) better replicate native membrane viscosity .
Biological Activity
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol (diC8-PI) is a synthetic phosphoinositide that has garnered attention in biochemical research due to its role in cellular signaling and membrane dynamics. This compound is characterized by its unique structure, which includes two octanoyl fatty acid chains attached to a glycerol backbone and a phosphoinositol head group. Understanding the biological activity of diC8-PI is crucial for elucidating its potential applications in pharmacology and cellular biology.
Chemical Structure
The chemical structure of diC8-PI can be represented as follows:
This structure consists of:
- Two octanoyl chains (C8)
- Glycerol backbone
- Phosphoinositol head group
Membrane Dynamics
DiC8-PI plays a significant role in modifying lipid bilayer properties. Research indicates that it alters the physical characteristics of membranes, affecting their curvature and elasticity. These changes can influence the conformational states of membrane proteins, thereby modulating their function .
Table 1: Effects of diC8-PI on Membrane Properties
| Property | Effect | Reference |
|---|---|---|
| Bilayer Curvature | Increased | |
| Elasticity | Decreased | |
| Protein Functionality | Modulated |
Interaction with Proteins
DiC8-PI has been shown to interact with various membrane proteins, including ion channels and receptors. Its ability to influence protein activity is linked to its capacity to alter membrane properties, which can affect the localization and function of these proteins . For example, studies using gramicidin A channels demonstrated that diC8-PI significantly modifies channel activity, highlighting its role as a potent bilayer modifier .
Phospholipase Activation
DiC8-PI stimulates phospholipase activity, leading to the release of arachidonic acid from membrane phospholipids. This process is crucial in signaling pathways that regulate inflammation and cellular responses . The compound's action is partly dependent on intracellular calcium levels, indicating a complex interplay between lipid signaling and calcium-mediated pathways.
Table 2: Phospholipase Activation by diC8-PI
Study on Enzymatic Activity
A study investigated the effect of diC8-PI on the enzyme PimA, which is involved in mycobacterial growth. The presence of diC8-PI significantly increased the enzymatic activity of PimA, suggesting that this phosphoinositide can enhance substrate recognition and catalysis .
Figure 1: Enzymatic Activity Increase with diC8-PI
Enzymatic Activity Graph (Placeholder for actual data visualization)
Impact on Cellular Signaling
In another study, diC8-PI was shown to influence the signaling pathways in macrophages, particularly in relation to arachidonic acid release. This finding underscores its potential role in inflammatory responses and highlights its importance as a signaling lipid .
Q & A
Q. What are the recommended methods for extracting 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol from biological samples?
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water, followed by phase separation with chloroform and water. The chloroform layer contains purified lipids, including phosphoinositols. This method minimizes lipid degradation and is adaptable to diverse tissues . For phosphoinositol-specific extraction, additional steps like ion-exchange chromatography may be required to isolate anionic lipids.
Q. How is this compound synthesized, and what are critical purity considerations?
Synthesis typically involves esterification of sn-glycero-3-phosphoinositol with octanoyl chloride under controlled anhydrous conditions. A key step is ensuring regiospecific acylation at the sn-1 and sn-2 positions while preserving the inositol headgroup. Purification via silica gel chromatography or HPLC is critical to remove unreacted fatty acids and byproducts. Purity (>95%) should be verified using TLC, NMR (e.g., <sup>31</sup>P and <sup>1</sup>H), and mass spectrometry .
Q. What analytical techniques are used to characterize this compound’s structural integrity?
- NMR spectroscopy : <sup>31</sup>P NMR confirms phosphate group integrity, while <sup>1</sup>H NMR resolves acyl chain and glycerol backbone signals.
- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) validates molecular weight (C25H47O13P; 586.61 g/mol) and detects impurities .
- FTIR : Identifies functional groups (e.g., ester C=O stretching at ~1740 cm<sup>−1</sup>) .
Q. How should this compound be stored to maintain stability?
Store lyophilized powder under desiccating conditions at ≤ -20°C to prevent hydrolysis. In solution (e.g., chloroform:methanol), add antioxidants like BHT (0.01%) and store in inert gas (N2 or Ar) to avoid oxidation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do acyl chain lengths (e.g., C8 vs. C16) impact membrane dynamics in experimental systems?
Shorter acyl chains (C8) reduce bilayer thickness and increase membrane fluidity compared to longer chains (C16). This affects lipid-protein interactions, as seen in studies with phosphoinositide-binding proteins like PH domains. For example, dioctanoyl variants may enhance solubility in aqueous systems but reduce stability in vesicle-based assays. Experimental designs should account for these differences by optimizing buffer conditions (e.g., detergent use) .
Q. What methodological challenges arise when studying enantiomeric forms of phosphatidylinositols?
Enantiomers (e.g., D- vs. L-myo-inositol) exhibit distinct bioactivities due to stereospecific protein binding. Synthesis requires chiral resolution techniques, such as enzymatic cleavage or chiral HPLC. Contradictions in functional data (e.g., signaling assays) may arise from trace enantiomeric impurities, necessitating rigorous stereochemical validation via circular dichroism (CD) or X-ray crystallography .
Q. How can researchers resolve discrepancies in lipid-protein binding assays using synthetic phosphoinositols?
Discrepancies often stem from variations in lipid presentation (e.g., vesicles vs. micelles) or acyl chain unsaturation. For example, this compound in mixed micelles (with Triton X-100) may show higher accessibility to proteins than in vesicles. Standardize lipid:detergent ratios and validate binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the use of short-chain phosphoinositols in cell-free signaling studies?
Short-chain variants (C8) are advantageous for water-soluble assays but may form non-physiological aggregates. Use lipid carriers like fatty acid-free BSA to maintain monomeric dispersion. Critical parameters include lipid:carrier molar ratios and temperature control to prevent micelle formation .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in synthetic phosphoinositols?
Variability in acyl chain composition or oxidation can skew results. Implement quality control workflows:
Q. What statistical approaches are recommended for analyzing phosphoinositol-protein interaction data?
Use nonlinear regression models (e.g., Hill equation) to fit binding curves, accounting for cooperative effects. For conflicting datasets, apply meta-analysis tools to evaluate heterogeneity sources (e.g., lipid presentation methods). Pairwise comparisons (ANOVA with post-hoc tests) are essential when testing multiple lipid species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
